molecular formula C17H20ClN5O B2446344 N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1396856-60-2

N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2446344
CAS No.: 1396856-60-2
M. Wt: 345.83
InChI Key: UORFGEWZSRIMLO-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H20ClN5O and its molecular weight is 345.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

A series of compounds, including derivatives of N-(4-chlorobenzyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide, have been synthesized and evaluated for their pharmacological properties. These studies have highlighted the potential of these compounds in exhibiting various pharmacological activities such as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Specifically, derivatives have been selected for clinical investigations due to their powerful antiemetic activity, underscoring the versatility of these compounds in medicinal chemistry applications (Mattioda et al., 1975).

Antagonistic Activity on Cannabinoid Receptors

Research has also delved into the molecular interaction of related antagonists with the CB1 cannabinoid receptor. The structural and functional analysis of these interactions has contributed significantly to the development of pharmacophore models for cannabinoid receptor ligands. This research not only enhances our understanding of receptor-ligand interactions but also aids in the design of more effective therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Potential Antipsychotic Agents

Another area of research has involved the evaluation of heterocyclic carboxamides as potential antipsychotic agents. These compounds have been tested for their ability to bind to dopamine and serotonin receptors, showing promise in antagonizing certain psychiatric conditions. The findings suggest that these derivatives could serve as valuable leads in the development of new antipsychotic medications, offering alternatives with potentially fewer side effects (Norman et al., 1996).

Rho Kinase Inhibition for CNS Disorders

The synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor, has been optimized for treating central nervous system disorders. This scalable and facile synthetic process underscores the compound's potential in therapeutic applications, highlighting the importance of chemical synthesis in drug development (Wei et al., 2016).

Anti-proliferative Activities Against Cancer Cell Lines

Substituted pyrimidine-piperazine-chromene and -quinoline conjugates have been synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines. These studies reveal the potential of such compounds in developing new anticancer therapies, emphasizing the significance of structural diversity in drug discovery (Parveen et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to a variety of biological activities . These interactions can result in changes at the molecular and cellular levels, which can have therapeutic effects.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching , suggesting that this compound may have similar effects.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-13-10-16(21-12-20-13)22-6-8-23(9-7-22)17(24)19-11-14-2-4-15(18)5-3-14/h2-5,10,12H,6-9,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORFGEWZSRIMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.